Methyl 3-isocyanato-3-methylbutanoate
Overview
Description
Methyl 3-isocyanato-3-methylbutanoate: is an organic compound with the molecular formula C₇H₁₁NO₃. It is a derivative of isocyanate and is used primarily in research and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-isocyanato-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-hydroxy-3-methylbutanoate with phosgene, resulting in the formation of the isocyanate group. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene methods due to the toxicity and environmental concerns associated with phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isocyanato-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: It can polymerize in the presence of catalysts to form polyurethanes.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Often used in polymerization reactions to control the reaction rate and product properties.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Methyl 3-isocyanato-3-methylbutanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Employed in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers
Mechanism of Action
The mechanism of action of methyl 3-isocyanato-3-methylbutanoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with compounds containing active hydrogen atoms, such as amines and alcohols, to form stable products like ureas and carbamates. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Methyl isocyanate: An organic compound with the molecular formula CH₃NCO, known for its use in the production of carbamate pesticides and its involvement in the Bhopal disaster.
Methyl 3-isocyanatobenzoate: An aryl isocyanate used in various chemical syntheses.
Uniqueness: Methyl 3-isocyanato-3-methylbutanoate is unique due to its specific structure, which includes a methyl group and an ester functionality. This structure imparts distinct reactivity and properties, making it valuable in specialized applications such as the synthesis of polyurethanes and other organic compounds .
Properties
IUPAC Name |
methyl 3-isocyanato-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSSGHLDKMZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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